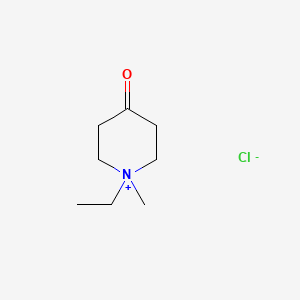
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom, along with a chloride ion. Piperidines are widely recognized for their applications in pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl chloride and methyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-Ethyl-1-methyl-piperidinium-4-one.
Reduction: Various reduced piperidine derivatives.
Substitution: Compounds with different substituents replacing the chloride ion.
Aplicaciones Científicas De Investigación
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-1-methyl-piperidinium iodide
- 1-Ethyl-1-methyl-pyrrolidinium bromide
- 1-Butyl-1-methyl-pyrrolidinium iodide
Uniqueness
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride is unique due to its specific substitution pattern and the presence of the chloride ion. This gives it distinct chemical and physical properties compared to other similar compounds, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
1-ethyl-1-methylpiperidin-1-ium-4-one;chloride |
InChI |
InChI=1S/C8H16NO.ClH/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
JFLJQABDKFOYDP-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1(CCC(=O)CC1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4,5-dihydro-4-oxo-7-(3-thienylmethyl)-3H-pyrrolo[3,2-d]pyrimidine-6-diazonium chloride](/img/structure/B8489488.png)
![2(1H)-Pyrimidinone, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B8489492.png)
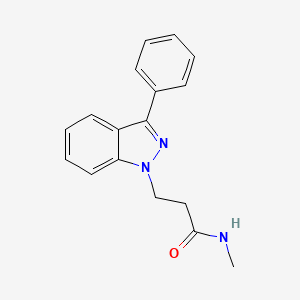

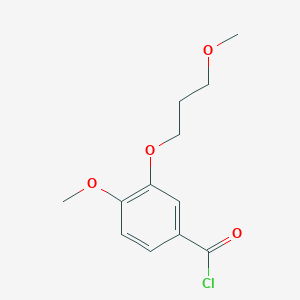
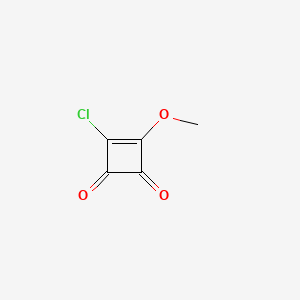
![5-(Benzyloxy)-7-[ethoxy(hydroxy)acetyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B8489522.png)
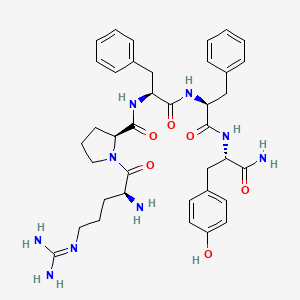
![N-2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine](/img/structure/B8489540.png)

![8-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8489555.png)

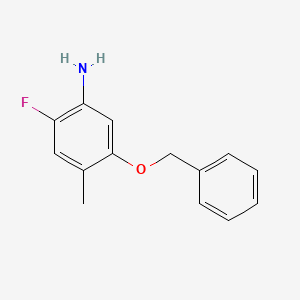
![tert-Butyl[(1S*,2S*,4R*)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B8489580.png)
